Tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring substituted with tert-butyl, amino, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the amino group can be added through nucleophilic substitution reactions.
Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the ethoxy group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound can be used in the study of enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups involved and the nature of the target. The cycl
Properties
IUPAC Name |
tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-7-16-9-8-13(14,12(9,5)6)10(15)17-11(2,3)4/h9H,7-8,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYRXMGMKJFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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